N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Overview
Description
N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with hydrazinyl and morpholinyl groups, along with a bromo-chloro-methylphenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The hydrazinyl and morpholinyl groups are introduced through nucleophilic substitution reactions.
Aromatic Substitution: The bromo and chloro substituents are added to the aromatic ring via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the bromo group can produce various substituted derivatives.
Scientific Research Applications
N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-5-chloro-4-methylphenyl)acetamide
- N-(2-bromo-5-chloro-4-methylphenyl)hydrazine
- N-(2-bromo-5-chloro-4-methylphenyl)morpholine
Uniqueness
N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine core, along with the hydrazinyl and morpholinyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-bromo-5-chloro-4-methylphenyl)-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN7O/c1-8-6-9(15)11(7-10(8)16)18-12-19-13(22-17)21-14(20-12)23-2-4-24-5-3-23/h6-7H,2-5,17H2,1H3,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJVKJCDRJEIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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